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Ethyl 4-fluorobenzoate

Catalog No.
S1496235
CAS No.
451-46-7
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-fluorobenzoate

CAS Number

451-46-7

Product Name

Ethyl 4-fluorobenzoate

IUPAC Name

ethyl 4-fluorobenzoate

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3

InChI Key

UMPRJGKLMUDRHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)F

Synonyms

p-Fluorobenzoic Acid Ethyl Ester; 4-Carbethoxyphenyl Fluoride; 4-Fluorobenzoic Acid Ethyl Ester; Ethyl p-Fluorobenzoate; NSC 190692

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)F

Synthesis Applications

Ethyl 4-fluorobenzoate finds use as a building block in the synthesis of more complex molecules. One example is the synthesis of 4,4'-(1,4-piperazinediyl)bisbenzoic acid ethyl ester, a compound with potential applications in material science [].

Radiolabeling Applications

The purified form of Ethyl 4-fluorobenzoate, labeled with the radioactive isotope Fluorine-18 ([18F]), can be used in a technique called solution phase nucleophilic labeling. This technique allows researchers to attach the radioactive label to other molecules, making them suitable for applications like positron emission tomography (PET) imaging in medical research [].

Ethyl 4-fluorobenzoate is an organic compound with the chemical formula C₉H₉FO₂. It is classified as an aromatic ester, specifically the ethyl ester of 4-fluorobenzoic acid. This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring, which significantly influences its chemical properties and reactivity. Ethyl 4-fluorobenzoate appears as a colorless to pale yellow liquid and has a pleasant odor, making it useful in various applications in organic synthesis and medicinal chemistry .

Ethyl 4-fluorobenzoate itself does not possess a well-defined mechanism of action in biological systems. However, its role lies in serving as a precursor for the synthesis of other biologically active compounds. The presence of the fluorine group can influence the properties of the final product, potentially affecting its binding affinity or metabolic stability [].

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by various nucleophiles. For instance, it has been shown to facilitate N-arylation reactions, particularly with 5-methoxyindole, when combined with catalysts such as 18-crown-6 under microwave-assisted conditions . Additionally, the compound can be hydrolyzed to yield 4-fluorobenzoic acid and ethanol in the presence of strong acids or bases.

The biological activity of ethyl 4-fluorobenzoate has been explored in various studies. It has been used in research related to enzymatic pathways, particularly in the degradation of fluorinated compounds by bacteria such as Pseudomonas species. These microorganisms can utilize ethyl 4-fluorobenzoate as a carbon source, leading to its conversion into less harmful metabolites through enzymatic processes . Furthermore, ethyl 4-fluorobenzoate has been investigated for its potential effects on casein kinase activity, indicating possible implications in cellular signaling pathways .

Several methods exist for synthesizing ethyl 4-fluorobenzoate:

  • Esterification Reaction: The most common method involves reacting 4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This process typically yields ethyl 4-fluorobenzoate and water.
  • Nucleophilic Substitution: Ethyl 4-fluorobenzoate can also be synthesized via nucleophilic substitution reactions involving alkyl halides and 4-fluorobenzoate salts.
  • Microwave-assisted Synthesis: Advanced techniques utilizing microwave irradiation have been developed to enhance reaction rates and yields during the synthesis process .

Ethyl 4-fluorobenzoate has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Utilized in studies investigating enzymatic degradation pathways and biological processes.
  • Chemical Industry: Employed in the production of dyes, fragrances, and other specialty chemicals due to its aromatic properties.

Interaction studies involving ethyl 4-fluorobenzoate have primarily focused on its metabolic pathways and interactions with enzymes. For instance, research indicates that certain bacterial strains can metabolize this compound through specific enzymatic routes, leading to its bioconversion into non-toxic products . Additionally, studies have shown that ethyl 4-fluorobenzoate interacts with various biological systems, influencing enzyme activities related to cellular metabolism.

Ethyl 4-fluorobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Ethyl benzoateC₉H₁₀O₂Lacks fluorine; commonly used as a flavoring agent.
Methyl 4-fluorobenzoateC₈H₈F O₂Methyl group instead of ethyl; used in similar reactions.
Propyl 4-fluorobenzoateC₁₀H₁₂F O₂Propyl group; exhibits different solubility properties.
Ethyl 3-fluorobenzoateC₉H₉F O₂Fluorine at meta position; different reactivity profile.

Ethyl 4-fluorobenzoate is unique due to its specific para substitution pattern which affects its reactivity and interaction with biological systems differently compared to its structural analogs. The presence of fluorine at the para position enhances its lipophilicity and influences its metabolic pathways significantly compared to compounds where fluorine is located at other positions on the aromatic ring.

Ethyl 4-fluorobenzoate is characterized by its distinct chemical structure that features a fluorine atom at the para position of the benzoic acid ethyl ester. It belongs to the class of fluorinated aromatic esters and exhibits specific physicochemical properties that make it valuable in chemical synthesis.

Basic Information

PropertyValue
Chemical NameEthyl 4-fluorobenzoate
CAS Number451-46-7
Molecular FormulaC₉H₉FO₂
Molecular Weight168.16 g/mol
IUPAC NameBenzoic acid, 4-fluoro-, ethyl ester
SynonymsEthyl p-fluorobenzoate, 4-Fluorobenzoic acid ethyl ester

Physical Properties

PropertyValue
Physical StateLow melting solid/Colorless to pale yellow
Melting Point25-27°C
Boiling Point210°C
Density1.146 g/mL at 25°C
Flash Point178°F (81°C)
Refractive Index1.486
SolubilitySoluble in most organic solvents
Storage TemperatureRoom temperature in sealed containers

The compound exists as a low-melting solid that appears colorless to pale yellow under normal conditions. Its relatively low melting point (25-27°C) means it can be liquid at slightly elevated room temperatures, while its high boiling point (210°C) indicates relatively good thermal stability.

XLogP3

2.9

Boiling Point

210.0 °C

Melting Point

26.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

451-46-7

Wikipedia

Ethyl 4-fluorobenzoate

General Manufacturing Information

Benzoic acid, 4-fluoro-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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